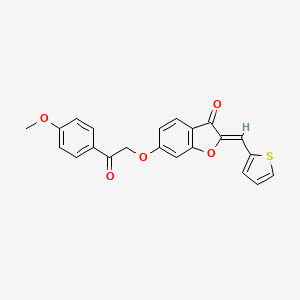
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H16O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is C27H24O8, with a molecular weight of approximately 476.481 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities, including anticancer properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as methoxy-substituted phenols and thiophene derivatives. The synthetic route often employs techniques such as condensation reactions and functional group modifications to achieve the desired structure.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 ± 50 |
| CA-4 | MDA-MB-231 | 3100 ± 100 |
| CA-4 | A549 | 370 ± 100 |
| (Z)-6... | HT-29 | <10,000 |
| (Z)-6... | MCF-7 | <10,000 |
The data indicates that while some derivatives exhibit potent activity against HeLa cells, others show significantly reduced efficacy against MDA-MB-231 and HT-29 cell lines, suggesting a need for further optimization of the compound's structure to enhance its anticancer properties .
The proposed mechanism of action for this compound involves the inhibition of tubulin assembly, which is critical for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis in cancer cells. Studies have shown that modifications to the methoxy groups significantly influence the compound's potency, emphasizing the importance of structural characteristics in its biological activity .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of several human cancer cell lines. For instance, derivatives with specific methoxy substitutions showed enhanced activity against breast and cervical cancer cells compared to their unsubstituted counterparts.
- In Vivo Studies : Preliminary in vivo studies using murine models indicated that administration of the compound resulted in reduced tumor growth rates compared to control groups. However, further studies are required to assess toxicity and pharmacokinetics before clinical applications can be considered .
Properties
IUPAC Name |
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5S/c1-25-15-6-4-14(5-7-15)19(23)13-26-16-8-9-18-20(11-16)27-21(22(18)24)12-17-3-2-10-28-17/h2-12H,13H2,1H3/b21-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPRSGKQGSEJFA-MTJSOVHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














